

Spectroscopic Scrutiny: A Comparative Guide to Ethyl 2,4-dichlorooctanoate Isomers

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Compound of Interest

Compound Name: Ethyl 2,4-dichlorooctanoate

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[City, State] – [Date] – A comprehensive guide offering a detailed spectroscopic comparison of the stereoisomers of **Ethyl 2,4-dichlorooctanoate** has been published, providing a critical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide presents predicted spectroscopic data for the (2R,4R), (2S,4S), (2R,4S), and (2S,4R) isomers, facilitating their identification and characterization.

Ethyl 2,4-dichlorooctanoate, a halogenated ester, possesses two chiral centers at the C2 and C4 positions, giving rise to four possible stereoisomers: two pairs of enantiomers, which are diastereomeric to each other. The distinct spatial arrangement of the chlorine atoms in these isomers can lead to subtle but significant differences in their spectroscopic signatures. This guide provides a predictive analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data

The predicted spectroscopic data for the four stereoisomers of **Ethyl 2,4-dichlorooctanoate** are summarized below. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Proton	(2R,4R) & (2S,4S) Isomers (Predicted δ , ppm, Multiplicity, J in Hz)	(2R,4S) & (2S,4R) Isomers (Predicted δ , ppm, Multiplicity, J in Hz)
H-2	~4.35 (dd, J = 7.5, 5.0)	~4.40 (dd, J = 8.0, 4.5)
H-3a	~2.25 (m)	~2.30 (m)
H-3b	~2.15 (m)	~2.20 (m)
H-4	~4.15 (m)	~4.20 (m)
H-5a/b	~1.80 (m)	~1.85 (m)
H-6a/b	~1.40 (m)	~1.45 (m)
H-7a/b	~1.30 (m)	~1.35 (m)
H-8	~0.90 (t, J = 7.0)	~0.92 (t, J = 7.0)
-OCH ₂ CH ₃	~4.25 (q, J = 7.1)	~4.28 (q, J = 7.1)
-OCH ₂ CH ₃	~1.30 (t, J = 7.1)	~1.33 (t, J = 7.1)

Note: The chemical shifts for the enantiomeric pairs ((2R,4R) and (2S,4S); (2R,4S) and (2S,4R)) are identical in an achiral solvent. Diastereomers are expected to have distinct chemical shifts.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon	(2R,4R) & (2S,4S) Isomers (Predicted δ , ppm)	(2R,4S) & (2S,4R) Isomers (Predicted δ , ppm)
C-1 (C=O)	~169.5	~170.0
C-2	~58.0	~58.5
C-3	~38.0	~38.5
C-4	~62.0	~62.5
C-5	~35.0	~35.5
C-6	~28.0	~28.5
C-7	~22.5	~23.0
C-8	~14.0	~14.2
-OCH ₂ CH ₃	~61.5	~62.0
-OCH ₂ CH ₃	~14.1	~14.3

Note: Similar to ¹H NMR, enantiomers will have identical ¹³C NMR spectra, while diastereomers will exhibit different chemical shifts.

Predicted Infrared (IR) Spectral Data

Functional Group	Vibrational Mode	Predicted Frequency (cm ⁻¹)
C=O (Ester)	Stretch	1745 - 1730[1][2]
C-O (Ester)	Stretch	1300 - 1150 (strong)[3]
C-H (sp ³)	Stretch	2960 - 2850
C-Cl	Stretch	850 - 550[4]

Note: The IR spectra of all four isomers are expected to be very similar, as they contain the same functional groups. Minor differences may be observed in the fingerprint region (below 1500 cm⁻¹).

Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z	Proposed Fragment	Notes
240/242/244	$[M]^+$	Molecular ion peak with characteristic isotopic pattern for two chlorine atoms.
195/197/199	$[M - OCH_2CH_3]^+$	Loss of the ethoxy group.
167/169	$[M - C_4H_9]^+$	Cleavage of the butyl chain.
139	$[M - C_4H_9 - CO]^+$	Subsequent loss of carbon monoxide.
88	$[CH_3CH_2OC(OH)=CH_2]^+$	McLafferty rearrangement product. [5]

Note: The mass spectra of all four isomers are expected to be nearly identical due to similar fragmentation pathways upon electron ionization.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **Ethyl 2,4-dichlorooctanoate** isomer in approximately 0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire 1H and ^{13}C NMR spectra on a 500 MHz NMR spectrometer.
- 1H NMR Parameters:
 - Pulse sequence: zg30
 - Number of scans: 16

- Relaxation delay: 1.0 s
- Acquisition time: 3.99 s
- Spectral width: 20.5 ppm
- ¹³C NMR Parameters:
 - Pulse sequence: zgpg30
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Acquisition time: 1.09 s
 - Spectral width: 238.8 ppm
- Data Processing: Process the raw data using appropriate NMR software. Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: Place a drop of the neat liquid sample of the **Ethyl 2,4-dichlorooctanoate** isomer between two potassium bromide (KBr) plates to form a thin film.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Scan range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of scans: 16

- **Data Processing:** Process the interferogram using the spectrometer software to obtain the transmittance or absorbance spectrum.

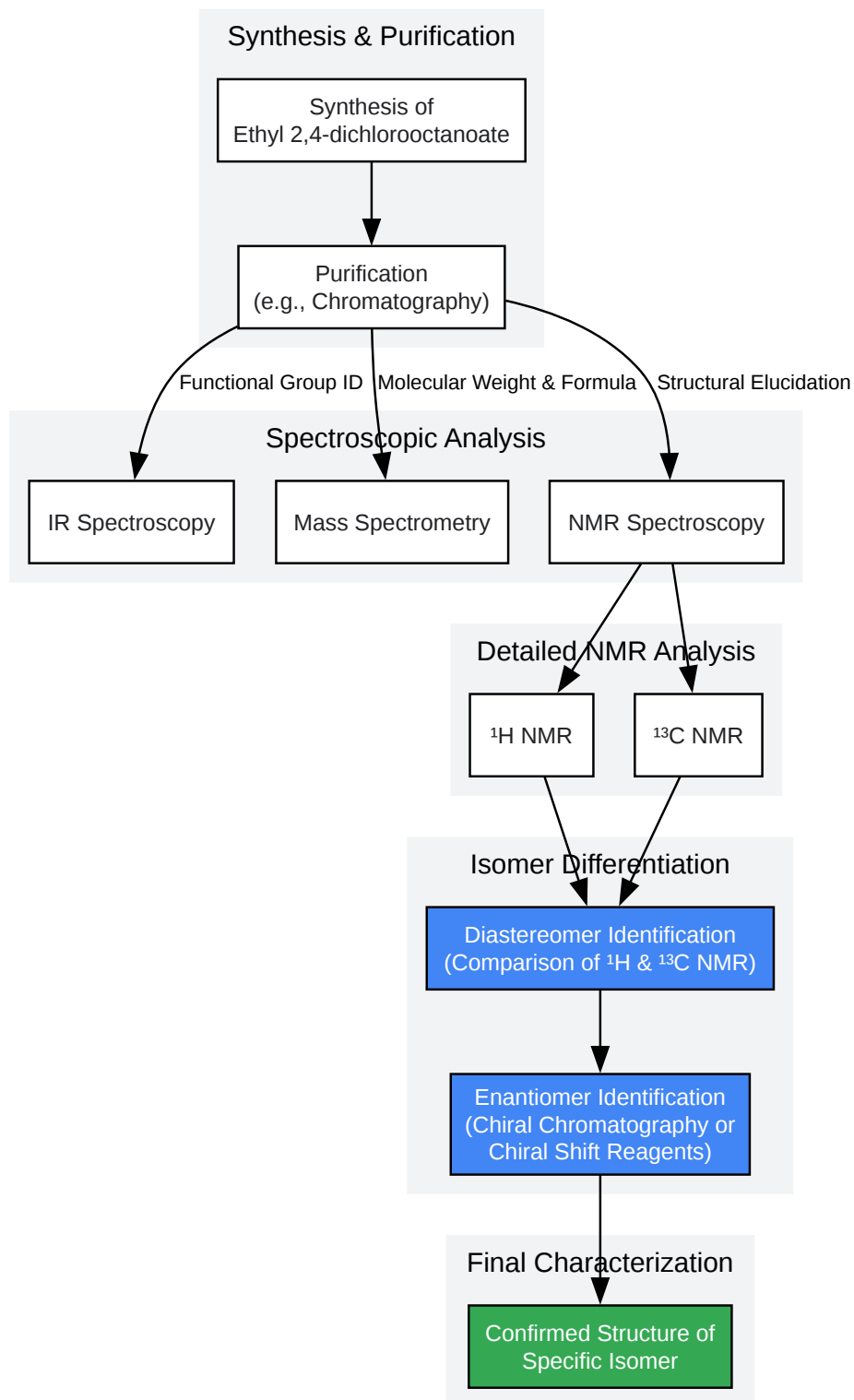
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample via a gas chromatograph (GC) coupled to the mass spectrometer to ensure separation of any potential impurities.
- **Instrumentation:** Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.
- **Parameters:**
 - Ionization mode: Electron Ionization (EI)
 - Electron energy: 70 eV
 - Source temperature: 230 °C
 - Scan range: m/z 40-500
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of **Ethyl 2,4-dichlorooctanoate** isomers.

Workflow for Spectroscopic Analysis of Ethyl 2,4-dichlorooctanoate Isomers



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Caption: Spectroscopic analysis workflow for isomer identification.

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